3-acetyl-5,8-dimethoxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-5,8-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(14)8-6-9-10(16-2)4-5-11(17-3)12(9)18-13(8)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQSQJSEQOAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2OC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Significance of Chromen 2 One Coumarin Scaffolds in Organic and Medicinal Chemistry
The parent compound, coumarin (B35378) (2H-chromen-2-one), is a naturally occurring benzopyrone that was first isolated in 1820. wikipedia.org Its synthesis was first achieved in 1868, marking a significant milestone in organic chemistry. nih.gov Coumarins consist of a benzene (B151609) ring fused to an α-pyrone ring. nih.gov This core structure, known as a chromen-2-one scaffold, is present in a vast number of natural products found in plants, bacteria, and fungi.
In the realm of medicinal chemistry, the coumarin scaffold is considered a "privileged structure". nih.gov This distinction is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The versatile and relatively straightforward synthetic accessibility of the coumarin nucleus has allowed for the creation of thousands of derivatives. nih.gov These compounds have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant activities. nih.govresearchgate.net The development of numerous synthetic methodologies, such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, has further cemented the importance of the chromen-2-one scaffold as a foundational element in drug discovery and organic synthesis. nih.govarkat-usa.org
Rationale for Research on Substituted Chromen 2 One Derivatives
The core coumarin (B35378) structure serves as a versatile template for chemical modification. The rationale for synthesizing substituted chromen-2-one derivatives is rooted in the principles of medicinal chemistry and drug design, where the goal is to enhance or modulate the biological activity of a parent compound. By strategically adding various functional groups at different positions on the coumarin ring, researchers can fine-tune the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution.
This process of derivatization is crucial for exploring Structure-Activity Relationships (SAR), which helps in understanding how specific structural features of a molecule influence its biological function. For instance, the introduction of substituents can lead to enhanced binding affinity for a specific biological target, improve selectivity, and alter pharmacokinetic profiles. The concept of "molecular hybridization," where the coumarin scaffold is combined with other known pharmacologically active moieties, is a powerful strategy to develop novel agents with potentially superior efficacy or a dual mode of action. nih.gov This has led to the development of a multitude of coumarin derivatives with potent and specific activities, far exceeding those of the parent compound.
Specific Research Focus on 3 Acetyl 5,8 Dimethoxy 2h Chromen 2 One and Its Analogs
Isolation of Chromen-2-one Core Structures from Biological Sources
The quest to find new bioactive molecules has led researchers to isolate a vast array of chromen-2-one derivatives from numerous organisms.
Plants are a particularly rich source of coumarins, where they are found in the roots, seeds, and leaves. acgpubs.org The isolation and characterization of these compounds have revealed a remarkable structural diversity, from the simple parent coumarin to highly substituted and complex structures like furanocoumarins and pyranocoumarins. researchgate.net The specific substitution patterns on the benzopyrone core are key to their varied biological activities. mdpi.com
Several examples of chromen-2-ones isolated from plant sources illustrate this diversity. For instance, the parent compound, 2H-chromen-2-one, has been successfully isolated from the leaves of Gliricidia sepium and Sesbania grandiflora. nih.gov More complex oxygenated derivatives are also common. The compound 7-methoxy-2H-chromen-2-one, also known as herniarin, was isolated from the chloroform (B151607) fraction of the aerial parts of Scadoxus multiflorus. mdpi.com Highly oxygenated coumarins are characteristic of certain medicinal plants, such as those found in Pelargonium sidoides, which is used in remedies for respiratory infections. mdpi.com
| Compound Name | Plant Source | Reference |
|---|---|---|
| 2H-chromen-2-one | Gliricidia sepium | nih.gov |
| 2H-chromen-2-one | Sesbania grandiflora | |
| 7-methoxy-2H-chromen-2-one (Herniarin) | Scadoxus multiflorus | mdpi.com |
| Oxygenated Coumarins | Pelargonium sidoides | mdpi.com |
Contrary to a common perception that coumarins are mainly plant metabolites, a significant number have been identified in microorganisms. nih.gov Fungi, in particular, are a prolific source of natural products, including a wide array of coumarins produced by their mycelia. nih.govnih.gov Endophytic fungi, which live within plant tissues, have garnered interest for their ability to produce bioactive compounds, including various chromen-2-ones. nih.gov Marine-derived fungi have also been highlighted as a promising source of new natural products. researchgate.net
Beyond fungi, bacteria, especially from the genus Streptomyces, are renowned for their ability to synthesize diverse secondary metabolites. mdpi.com These microorganisms are a vital resource for novel bioactive compounds and contribute to the vast library of naturally occurring chromen-2-one structures. nih.govnih.gov The identification of these compounds from microbial sources underscores the widespread distribution of the coumarin scaffold in nature. nih.gov
Postulated Biosynthetic Routes Leading to Oxygenated Chromen-2-one Structures
The biosynthesis of simple coumarins in plants originates from the well-established phenylpropanoid pathway. frontiersin.org This metabolic route converts the amino acid phenylalanine into a variety of important secondary metabolites, including flavonoids and lignin. Coumarin biosynthesis represents a branch point from this central pathway. acgpubs.orgfrontiersin.org
The key step that diverts intermediates toward coumarin formation is the ortho-hydroxylation of a cinnamic acid derivative. frontiersin.org This reaction is catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs). For example:
Umbelliferone (7-hydroxy-2H-chromen-2-one) is formed via the ortho-hydroxylation of p-coumaric acid.
Esculetin (6,7-dihydroxy-2H-chromen-2-one) is produced through the ortho-hydroxylation of caffeic acid.
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) arises from the ortho-hydroxylation of ferulic acid. frontiersin.org
Classical Condensation and Cyclization Approaches to Chromen-2-ones
Traditional methods for coumarin synthesis rely on the condensation of phenols with various carbonyl compounds, followed by intramolecular cyclization. These methods, though established for over a century, are still widely employed for their versatility and effectiveness.
Knoevenagel Condensation Strategies for 3-Substituted Chromen-2-ones
The Knoevenagel condensation is a cornerstone in the synthesis of 3-substituted coumarins. youtube.com This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a β-ketoester, in the presence of a basic catalyst. youtube.comresearchgate.net For the synthesis of this compound, the logical precursors would be 2-hydroxy-3,6-dimethoxybenzaldehyde (B1609577) and ethyl acetoacetate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. researchgate.netgaacademy.org
The mechanism proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde's carbonyl group. Subsequent dehydration and intramolecular transesterification lead to the formation of the chromen-2-one ring. gaacademy.org A study on the synthesis of the closely related 3-acetyl-8-methoxychromen-2-one utilized the Knoevenagel condensation of 3-methoxysalicylaldehyde and ethyl acetoacetate in refluxing ethanol (B145695) with piperidine as a catalyst, achieving a high yield. nih.gov This methodology is directly applicable to the synthesis of the 5,8-dimethoxy analog.
Table 1: Knoevenagel Condensation for 3-Acetyl-Substituted Coumarins
| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Methoxysalicylaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux, 5h | 3-acetyl-8-methoxy-2H-chromen-2-one | 88 |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Not specified | 3-acetyl-2H-chromen-2-one | High |
Pechmann, Perkin, and Claisen Reactions in Chromen-2-one Synthesis
The Pechmann condensation is one of the most common methods for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of a 5,8-dimethoxy-2H-chromen-2-one scaffold, 2,5-dimethoxyphenol would be the starting phenol. The reaction is typically catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. wikipedia.orgnih.gov The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring. wikipedia.org
The Perkin reaction , first described in 1868, is another classical method for coumarin synthesis. researchgate.netwisdomlib.org It involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. wisdomlib.org While traditionally used for the synthesis of coumarin itself from salicylaldehyde and acetic anhydride, it can be adapted for substituted derivatives. researchgate.net For 3-substituted coumarins, this method is less direct than the Knoevenagel condensation.
The Claisen rearrangement offers a pathway to 3,4-disubstituted coumarins. researchgate.net While not a direct route to 3-acetyl derivatives, it is a significant method for introducing substituents to the coumarin nucleus. mdpi.com Another relevant Claisen-type reaction is the Claisen condensation , which can be used to synthesize 4-hydroxycoumarins. For instance, the reaction of a 2-hydroxyacetophenone (B1195853) with a carbonate ester in the presence of a strong base leads to the formation of the 4-hydroxycoumarin (B602359) ring system. nih.gov
Kostanecki-Robinson Reactions for Chromen-2-one Ring Formation
The Kostanecki-Robinson reaction is a method for the synthesis of chromones and can be adapted for the formation of coumarins. wikipedia.org It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization. wikipedia.org This reaction is particularly useful for the synthesis of 3- or 4-substituted coumarins. samipubco.com The reaction of an appropriately substituted o-hydroxyacetophenone with an anhydride in the presence of its sodium salt can lead to the formation of the coumarin ring.
Advanced and Environmentally Conscious Synthetic Protocols
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced protocols often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents and solvents.
Solid-Phase Synthesis Techniques for Chromen-2-one Libraries
Solid-phase synthesis has emerged as a powerful tool for the generation of combinatorial libraries of organic molecules, including coumarins. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away.
One approach to the solid-phase synthesis of coumarin libraries involves the Knoevenagel condensation. asianpubs.org An o-hydroxybenzaldehyde can be attached to a resin, and then reacted with a variety of active methylene compounds to generate a library of 3-substituted coumarins. Alternatively, an active methylene compound can be attached to the solid support and reacted with different salicylaldehydes. This high-throughput approach is valuable for the rapid generation of diverse coumarin derivatives for biological screening.
Microwave-Assisted Synthetic Routes for Efficient Chromen-2-one Production
Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions. arabjchem.org The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of coumarins. researchgate.netnih.gov Many of the classical coumarin syntheses, including the Knoevenagel condensation and Pechmann reaction, have been successfully adapted to microwave conditions. researchgate.netijsart.com
For example, the synthesis of 3-acetylcoumarin (B160212) from salicylaldehyde and ethyl acetoacetate using piperidine as a catalyst can be completed in a matter of minutes under microwave irradiation, with excellent yields. researchgate.net This rapid and efficient method is highly advantageous for the production of this compound and its analogs, offering a greener alternative to conventional heating methods. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Coumarin Derivative
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | Several hours | Good to excellent |
| Microwave Irradiation | Few minutes | Excellent |
Catalytic Approaches (e.g., Lewis Acid and Brønsted Acid Catalysis) in Chromen-2-one Synthesis
The formation of the chromen-2-one (coumarin) scaffold is frequently accomplished through condensation reactions, the efficiency and selectivity of which are often enhanced by acid catalysis. Both Lewis and Brønsted acids play pivotal roles in these transformations, facilitating key bond-forming steps.
Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) are commonly employed in coumarin synthesis. researchgate.net Their primary function is to activate carbonyl groups, rendering them more susceptible to nucleophilic attack. In the context of the Pechmann condensation, a widely used method for coumarin synthesis, a Lewis acid can coordinate to the carbonyl oxygen of a β-ketoester, thereby increasing its electrophilicity and promoting condensation with a phenol. Similarly, in Friedel-Crafts type reactions that can lead to coumarin precursors, Lewis acids are indispensable for generating the acylium ion electrophile. wikipedia.org
Brønsted Acid Catalysis: Protic acids, or Brønsted acids, are also extensively used as catalysts in coumarin synthesis. chegg.com Strong acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are effective catalysts for the Pechmann reaction. researchgate.net They act by protonating the carbonyl oxygen of the β-ketoester, which, like Lewis acid coordination, enhances its electrophilicity. Furthermore, Brønsted acids are crucial in promoting the dehydration step that leads to the final cyclized and aromatized coumarin ring system. The choice between a Lewis and a Brønsted acid catalyst can influence reaction conditions and yields, with solid acid catalysts and ionic liquids emerging as more environmentally benign alternatives in recent years.
The table below summarizes various catalytic approaches used in the synthesis of the parent chromen-2-one ring system.
| Reaction Type | Catalyst Type | Common Examples | Role of Catalyst |
| Pechmann Condensation | Brønsted Acid | H₂SO₄, TFA, p-TsOH | Protonation and activation of β-ketoester, catalysis of dehydration. researchgate.netchegg.com |
| Pechmann Condensation | Lewis Acid | AlCl₃, ZnCl₂, ZrCl₄, TiCl₄ | Coordination to and activation of β-ketoester carbonyl group. researchgate.net |
| Knoevenagel Condensation | Base | Piperidine, Pyridine | Deprotonation of active methylene compound to form a nucleophile. |
| Perkin Reaction | Base | Sodium acetate | Formation of carboxylate anion and enolate from anhydride. |
| Fries Rearrangement | Lewis Acid | AlCl₃ | Generation of acylium ion for intramolecular acylation. ias.ac.in |
Specific Synthetic Pathways to this compound and its Precursors
The synthesis of the target molecule, this compound, is not a single-step process but rather a convergent synthesis that requires the initial construction of a specifically substituted 4-hydroxycoumarin intermediate.
Synthesis of Key Intermediates: Substituted 4-Hydroxychromen-2-ones
The central intermediate required for the synthesis of the target compound is 5,8-dimethoxy-4-hydroxy-2H-chromen-2-one . A common and effective method for the synthesis of 4-hydroxycoumarins is the Boyd-Robertson reaction, which involves the condensation of an appropriately substituted o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base, typically sodium metal. chegg.com
Therefore, the synthesis of 5,8-dimethoxy-4-hydroxy-2H-chromen-2-one necessitates the preparation of 2-hydroxy-3,6-dimethoxyacetophenone . A plausible route to this precursor begins with 1,4-dimethoxybenzene (B90301). Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride typically yields 2,5-dimethoxyacetophenone. researchgate.net Subsequent steps would be required to introduce the hydroxyl group at the 2-position and rearrange the methoxy groups, which can be a complex process.
A more direct approach involves the Fries rearrangement of a suitably substituted phenolic ester. For instance, the Fries rearrangement of 2,5-dimethoxyphenyl acetate using a Lewis acid catalyst like aluminum chloride can lead to the formation of o-hydroxyacetophenone derivatives. wikipedia.org The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent. wikipedia.org
Once the key precursor, 2-hydroxy-3,6-dimethoxyacetophenone, is obtained, it can be cyclized to form the 4-hydroxycoumarin ring. This is typically achieved by heating with diethyl carbonate and sodium, followed by acidic workup to facilitate cyclization and protonation.
Acetylation and Alkylation Reactions for Introducing 3-acetyl and Methoxy Groups
With the core intermediate, 5,8-dimethoxy-4-hydroxy-2H-chromen-2-one , in hand, the final step is the introduction of the acetyl group at the 3-position. The C-acetylation of 4-hydroxycoumarins is a well-established transformation.
A common method for this acetylation is the reaction of the 4-hydroxycoumarin with acetic anhydride or acetyl chloride. This reaction can be catalyzed by acids or proceed through a base-mediated pathway. One established procedure involves heating the 4-hydroxycoumarin with acetic acid in the presence of a dehydrating agent and catalyst such as phosphorus oxychloride. acs.org
Alternatively, a Fries-type rearrangement of a 4-acetoxycoumarin intermediate can also yield the 3-acetyl-4-hydroxycoumarin. The 4-hydroxycoumarin is first O-acetylated using acetic anhydride, and the resulting ester is then subjected to a rearrangement, often catalyzed by a Lewis acid, to migrate the acetyl group from the oxygen atom to the carbon at the 3-position. ias.ac.in
The introduction of the methoxy groups at positions 5 and 8 is ideally accomplished during the synthesis of the precursors, as direct alkylation of a dihydroxycoumarin can sometimes lead to mixtures of products and require specific protecting group strategies. Therefore, the synthesis of 2-hydroxy-3,6-dimethoxyacetophenone is the critical step that dictates the final substitution pattern of the coumarin ring.
The following table outlines the key reaction steps in a plausible synthetic pathway to this compound.
| Step | Reaction | Reactants | Reagents/Catalysts | Product |
| 1 | Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Acetyl chloride | AlCl₃ | 2,5-Dimethoxyacetophenone |
| 2 | Hydroxylation/Functionalization | 2,5-Dimethoxyacetophenone | (Multi-step process) | 2-Hydroxy-3,6-dimethoxyacetophenone |
| 3 | Boyd-Robertson Reaction | 2-Hydroxy-3,6-dimethoxyacetophenone, Diethyl carbonate | Sodium, Acid workup | 5,8-Dimethoxy-4-hydroxy-2H-chromen-2-one |
| 4 | C-Acetylation | 5,8-Dimethoxy-4-hydroxy-2H-chromen-2-one, Acetic acid | POCl₃ | This compound |
Structure Activity Relationship Sar Investigations of 3 Acetyl 5,8 Dimethoxy 2h Chromen 2 One Derivatives
SAR in Antimicrobial Activity
The coumarin (B35378) nucleus is a well-established scaffold for developing antimicrobial agents. arabjchem.org The antimicrobial efficacy of its derivatives is significantly influenced by the nature and position of substituents on the benzopyrone ring system. nih.gov
Correlating Substituent Effects with Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial activity of coumarin derivatives is highly dependent on the substitutions at various positions, particularly C-3, C-4, and C-7. arabjchem.org For the 3-acetyl-5,8-dimethoxy-2H-chromen-2-one framework, the acetyl group at the C-3 position is a key determinant of bioactivity.
Research indicates that modifications at the C-3 and C-4 positions are pivotal for developing new antibacterial agents. arabjchem.org For instance, the introduction of halogen groups, such as chloro substituents, on a phenyl ring attached to the coumarin nucleus has been shown to have a notable effect on antibacterial actions against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. arabjchem.org While the core molecule does not have a phenyl ring, this highlights the importance of electronegative groups.
Furthermore, studies on 4-hydroxycoumarin (B602359) derivatives have demonstrated significant activity against pathogenic bacteria, including S. aureus and E. coli. faculdadececape.edu.br The presence of a free hydroxyl group at the C-7 position is often considered crucial for antibacterial activity. faculdadececape.edu.br In the case of this compound, the absence of a C-7 hydroxyl group, which is replaced by other functionalities in many active compounds, suggests that its activity profile may differ or rely on other structural features. The lipophilicity of the molecule also plays a key role in its inhibitory activities, particularly against Gram-positive bacteria. faculdadececape.edu.br
| Substituent/Feature | Position | Effect on Antibacterial Activity | Bacterial Strains | Reference |
|---|---|---|---|---|
| Substituents (General) | C-3, C-4 | Considered crucial for the development of antibacterial agents. | General | arabjchem.org |
| Halogen (e.g., Chloro) | On attached phenyl ring | Notable positive effect on activity. | E. coli, S. aureus | arabjchem.org |
| Free Hydroxyl Group | C-7 | Often crucial for antibacterial activity. | General | faculdadececape.edu.br |
| Increased Lipophilicity | Overall Molecule | Plays a key role in inhibition, especially for Gram-positive bacteria. | S. aureus | faculdadececape.edu.br |
Structural Features Influencing Antifungal Potency
The antifungal activity of coumarins is also strongly linked to their substitution patterns. The presence of a 3-acetyl substituent is noted to significantly enhance the inhibitory effect against certain fungal pathogens. hu.edu.jo This suggests that the core structure of this compound is primed for antifungal activity.
Studies have shown that fusing different heterocyclic rings onto the coumarin moiety can lead to more potent antifungal compounds. nih.gov For example, the position of a triazole ring has been shown to be a key factor; attachment at the C-7 position of the coumarin is more favorable for antifungal activity than at other positions. tandfonline.com
Furthermore, C7-O-alkylated coumarin derivatives have demonstrated superior antifungal activity compared to substitutions at the C-3 and C-4 positions in some studies. nih.gov This indicates that while the 3-acetyl group is important, modifications at other sites, such as the C-5 and C-8 methoxy (B1213986) groups in the target compound, could also modulate antifungal potency. The length of the alkyl chain in C7-O-alkylated derivatives also influences the activity, suggesting that lipophilicity and steric bulk at this position are important factors. nih.gov The absence of a furan (B31954) ring in the molecular structure could also be an indicator of more potent antifungal activity. mdpi.com
| Structural Feature | Position | Effect on Antifungal Activity | Fungal Strains | Reference |
|---|---|---|---|---|
| 3-Acetyl Group | C-3 | Significantly enhances inhibitory effect. | Lasiodiplodia spp. | hu.edu.jo |
| C7-O-Alkylation | C-7 | Can lead to better antifungal activity. | Candida strains | nih.gov |
| Fused Heterocyclic Rings | Various | Can increase potency. | Aspergillus niger, Candida albicans | nih.gov |
| Triazole Ring | C-7 | Attachment at this position is favorable for activity. | F. oxysporum | tandfonline.com |
SAR in Antioxidant Activity
Coumarin derivatives are recognized for their antioxidant properties, which are largely dictated by the substitution pattern on the aromatic ring. researchgate.net
The Role of Oxygenation Patterns and Other Functional Groups in Radical Scavenging Capacity
The antioxidant and radical scavenging activities of coumarins are primarily determined by the number and position of hydroxyl groups on the benzene (B151609) ring. researchgate.net Derivatives with hydroxyl groups, particularly at the C-6 or C-8 positions, are typically the most effective scavengers of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net
For this compound, the oxygenation pattern consists of methoxy groups rather than hydroxyl groups. While methoxy groups are less effective hydrogen donors than hydroxyls, their electron-donating nature can still influence the radical scavenging capacity of the molecule. The presence of phenolic hydroxyl groups is considered important for antiradical activity; their etherification can lead to a decrease in this potential. areeo.ac.ir
| Substituent/Feature | Position | Effect on Radical Scavenging Capacity | Reference |
|---|---|---|---|
| Hydroxyl Groups | C-6, C-8 | Greatest antioxidant effectiveness. | researchgate.net |
| Hydroxyl Groups | C-4, C-5, C-7 | Very low effectiveness. | researchgate.net |
| Etherification of Phenolic OH | Any | May decrease antiradical potential. | areeo.ac.ir |
| Hydrazone Analogues | Various | Can be efficient DPPH radical scavengers. | nih.govresearchgate.net |
Structural Modifications Impacting Inhibition of Lipid Peroxidation
The ability of coumarin derivatives to inhibit lipid peroxidation is a key aspect of their antioxidant activity. This process is often mediated by free radicals, and thus, radical scavenging is a related mechanism. nih.gov
Studies have shown that specific structural modifications can enhance the inhibition of lipid peroxidation. For example, prenyloxy-coumarins have displayed a strong combined inhibition of lipid peroxidation and soybean lipoxygenase. nih.govresearchgate.net The presence of a benzoyl ring at the 3-position of the coumarin core has also been identified as an important structural feature for enhancing inhibitory activity against lipoxygenase, an enzyme involved in the peroxidation of unsaturated fatty acids. nih.gov This suggests that the 3-acetyl group in the target compound could be a favorable feature for this activity.
Furthermore, daphnetin, a coumarin with hydroxyl groups at C-7 and C-8, has been shown to produce potent effects in both radical scavenging and lipid peroxidation assays. researchgate.net While this compound has methoxy groups instead of hydroxyls, this highlights the importance of the oxygenation pattern at these positions for inhibiting lipid peroxidation.
SAR in Anticancer and Cytotoxic Activities
Coumarin and its derivatives have attracted significant interest as potential anticancer agents, with their activity being highly dependent on their structure. mdpi.comresearchgate.net The fusion of heterocyclic systems or the introduction of various substituents onto the coumarin scaffold can lead to potent cytotoxic compounds.
SAR studies have revealed that the type and position of substituents dramatically impact anticancer activity. For instance, in a series of psoralen (B192213) (a furanocoumarin) derivatives, a 4-bromobenzyl amide substituent exhibited high dark cytotoxicity against a breast cancer cell line. researchgate.net This underscores the role that specific, bulky, and electronegative substituents can play.
For simple coumarins, the presence of electron-withdrawing groups like a nitro group, combined with electron-donating methoxy groups, can induce cytotoxicity. For example, 5,7-Dimethoxy-4-methyl-6-nitro-chromen-2-one has been shown to exhibit specific cytotoxicity towards colon cancer cells by activating the apoptosis pathway. researchgate.net This suggests that the 5,8-dimethoxy pattern of the title compound, potentially in combination with other groups, could be favorable for anticancer activity.
SAR in Multidrug Resistance (MDR) Reversal Activity
Coumarin derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. The SAR studies in this area have identified several structural features that are crucial for P-gp inhibition. A significant finding is the importance of a phenyl group at the C-4 position of the coumarin ring, which has been found to be essential for activity. researchgate.net
Furthermore, the presence of an α-(hydroxyisopropyl)dihydrofuran moiety, particularly when positioned at C-5/C-6 or C-7/C-8, has been shown to exhibit a significant inhibitory effect on P-gp. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have supported these findings, indicating that favorable electrostatic and steric volume at these positions, along with a hydrophobic, neutral charge group like phenyl at C-4, are key determinants for potent P-gp inhibition. researchgate.net
The table below outlines the key structural determinants for P-gp inhibition by coumarin derivatives.
| Position on Coumarin Ring | Structural Feature | Effect on P-gp Inhibition |
| C-4 | Phenyl group | Essential for activity |
| C-5/C-6 or C-7/C-8 | α-(hydroxyisopropyl)dihydrofuran moiety | Significant inhibitory effect |
| General | Favorable electrostatic and steric volume | Enhances inhibition |
While P-gp is a major focus in MDR research, other ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated protein 1 (MRP1), also contribute to drug resistance. Therefore, the selectivity of P-gp inhibitors is an important consideration. Research into coumarin derivatives has led to the development of compounds with high selectivity for P-gp over MRP1. nih.gov
In one study, a series of coumarin derivatives was developed where the coumarin fluorophore was used as a bioisostere for a biphenyl (B1667301) nucleus. This modification aimed to improve selectivity towards P-gp. The most successful compound from this series demonstrated good P-gp activity and, crucially, was inactive towards MRP1, thus exhibiting high selectivity. nih.gov This suggests that the coumarin scaffold can be strategically modified to achieve selective inhibition of specific ABC transporters, which is a desirable characteristic for reducing off-target effects.
| Compound Series | Modification | Selectivity Profile |
| Coumarin derivatives with coumarin as a biphenyl bioisostere | Replacement of biphenyl moiety with coumarin fluorophore | High selectivity for P-gp over MRP1 |
SAR in Anticonvulsant Activity
The coumarin nucleus is a promising scaffold for the development of anticonvulsant agents. SAR studies have indicated that the anticonvulsant activity of coumarin derivatives can be significantly modulated by the type and position of substituents on the coumarin ring. nih.gov The introduction of electron-withdrawing or electron-donating groups, as well as the fusion of other heterocyclic moieties to the parent coumarin skeleton, plays a crucial role in altering anticonvulsant activity. nih.gov
For instance, in a series of N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivatives, substitutions on the phenyl ring were found to influence activity in the maximal electroshock (MES) test. Replacements with NO2, Cl, and OH groups at the phenyl ring provided the highest activity, while Br and CH3 substitutions resulted in mediocre activity. researchgate.net This highlights the importance of electronic properties of the substituents in determining anticonvulsant potency.
The following table summarizes the influence of substituents on the anticonvulsant activity of coumarin derivatives.
| Modification | Substituent(s) | Effect on Anticonvulsant Activity (MES test) |
| Phenyl ring of a benzenesulphonamide derivative | NO2, Cl, OH | Highest activity |
| Phenyl ring of a benzenesulphonamide derivative | Br, CH3 | Mediocre activity |
| General | Electron-withdrawing/donating groups | Modulates activity |
| General | Fused heterocyclic moieties | Modulates activity |
SAR in Antimalarial Activity Against Plasmodium Strains
Coumarin derivatives have also shown potential as antimalarial agents, with their activity against Plasmodium strains being influenced by their structural features. nih.gov The development of hybrid compounds, where the coumarin scaffold is linked to other known antimalarial pharmacophores, has been a successful strategy. nih.gov
In a study involving sulfonamide-based coumarin- chapman.edunih.govnih.gov-triazole conjugates, the nature of the substituents was found to be critical for antimalarial activity against P. falciparum. The most promising compounds in this series were those bearing a primary sulfonamide and a 7-hydroxymethyl-4-methyl-2H-chromen-2-one moiety. This indicates that the presence and specific arrangement of these functional groups are key to achieving significant antimalarial potency.
The table below details the SAR of coumarin derivatives in terms of their antimalarial activity.
| Compound Series | Key Structural Features | Effect on Antimalarial Activity (P. falciparum) |
| Sulfonamide-based coumarin- chapman.edunih.govnih.gov-triazole conjugates | Primary sulfonamide and 7-hydroxymethyl-4-methyl-2H-chromen-2-one moieties | Significant activity |
SAR in Other Biological Activities (e.g., Anti-inflammatory, Anticoagulant, Anti-HIV)
The therapeutic versatility of the coumarin scaffold is well-documented, with numerous derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticoagulant, and anti-HIV activities. ijpsr.commdpi.commabjournal.com The biological action of these compounds is intrinsically linked to their molecular structure, and understanding the structure-activity relationships (SAR) is crucial for the design of new, more potent, and selective agents. This section explores the SAR of coumarin derivatives, with a focus on modifications that influence these three key biological activities.
Anti-inflammatory Activity
Coumarin derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.net The mechanism often involves the inhibition of enzymes like lipoxygenase and cyclooxygenase, as well as the scavenging of reactive oxygen species. benthamscience.com The anti-inflammatory potential is highly dependent on the nature and position of substituents on the coumarin ring.
Key SAR findings for anti-inflammatory activity include:
Substitutions at C3 and C7: Modifications at these positions have been a primary focus for enhancing anti-inflammatory activity. researchgate.net
Hydroxyl Group at C7: The presence of a free hydroxyl group at the 7-position is considered an important factor for activity. nih.govacs.org
Substituent at C8: The steric properties of the substituent at the 8-position also play a significant role in modulating activity. nih.govacs.org
Heterocyclic Hybrids: The introduction of nitrogen-rich heterocyclic rings, such as 1,2,3-triazole, linked to the coumarin nucleus has been shown to boost anti-inflammatory potential. mdpi.com For example, a 4-methylcoumarin (B1582148) derivative linked to a 1,2,3-triazole (compound 3o in a study) exhibited slightly greater potency than the reference drug diclofenac. mdpi.com
3-Arylcoumarins: These derivatives are recognized for their potential pharmacological interest, including in the anti-inflammatory field. nih.gov
Coumarin-3-carboxamides: This structural class has been identified as an important core exhibiting diverse biological activities, including anti-inflammatory properties. researchgate.net
| Structural Feature/Modification | Effect on Anti-inflammatory Activity | Example/Reference |
|---|---|---|
| Free Hydroxyl Group at C7 | Important for activity | Kontogiorgis et al. nih.govacs.org |
| Substituent at C8 | Steric factors are crucial | Kontogiorgis et al. nih.govacs.org |
| Nitrogen-rich Heterocycles (e.g., 1,2,3-triazole) | Boosts activity | Coumarin-1,2,3-triazole hybrids mdpi.com |
| Aryl Group at C3 | Potential for significant activity | 3-Arylcoumarin derivatives nih.gov |
| Carboxamide at C3 | Core structure for active compounds | Coumarin-3-carboxamide derivatives researchgate.net |
Anticoagulant Activity
The discovery of dicoumarol, a bis-4-hydroxycoumarin, paved the way for the development of a major class of oral anticoagulants. wikipedia.org These agents function as vitamin K antagonists, inhibiting the synthesis of clotting factors. rdd.edu.iq The SAR for anticoagulant coumarins is well-defined, with the 4-hydroxycoumarin moiety being a critical pharmacophore.
Key SAR findings for anticoagulant activity include:
4-Hydroxy Group: The acidic 4-hydroxy group is essential for anticoagulant activity. Its deprotonation is believed to be necessary for binding to the target enzyme, vitamin K epoxide reductase (VKER). nih.gov
Substituent at C3: A large, aromatic substituent at the 3-position is a requirement for activity. wikipedia.org The nature of this substituent significantly modulates potency.
C3 Side Chain: A linear isoprenyl side chain at C3 was found to increase VKER inhibition compared to cyclical substituents like the one in warfarin (B611796). nih.gov For instance, the natural product ferulenol, which has an isoprenyl side chain, is significantly more potent than warfarin in vitro. nih.gov
Bis-coumarins: Compounds formed by linking two 4-hydroxycoumarin units, such as 3,3'-(4-chlorophenylmethylene)bis-(4-hydroxy-2H-1-benzopyran-2-one), have shown promise as potent anticoagulants with low toxicity. nih.gov
Ester Linkage at C6/C7: Some studies suggest that an ester linkage at position 6 or 7, separated from a hydroxyl group by a short carbon chain, may confer anticoagulant activity. rdd.edu.iq
3-Acetyl-4-hydroxycoumarin: This compound serves as a key intermediate for synthesizing more complex derivatives with potential anticoagulant properties. hu.edu.jo
| Structural Feature/Modification | Effect on Anticoagulant Activity | Example/Reference |
|---|---|---|
| 4-Hydroxy Group | Essential for activity | Warfarin, Dicoumarol wikipedia.orgnih.gov |
| Large Aromatic Substituent at C3 | Required for activity | General 4-hydroxycoumarin anticoagulants wikipedia.org |
| Linear Isoprenyl Side Chain at C3 | Increases potency vs. cyclical substituents | Ferulenol nih.gov |
| Bis-4-hydroxycoumarin Structure | Can lead to potent compounds | 3,3'-(Arylmethylene)bis-(4-hydroxycoumarins) nih.gov |
| Ester Linkage at C6/C7 with terminal OH | May confer activity | Derivatives of 7-hydroxycoumarin and coumarin-6-carboxylic acid rdd.edu.iq |
Anti-HIV Activity
Coumarin-based derivatives have emerged as a promising class of anti-HIV agents, targeting various stages of the viral replication cycle, including reverse transcriptase (RT), protease, and integrase. nih.govnih.govsci-hub.se The SAR for anti-HIV coumarins is highly diverse and specific to the particular subclass of the coumarin derivative.
Key SAR findings for anti-HIV activity include:
Pyranocoumarins (Calanolides): (+)-Calanolide A is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govscispace.com Structural modifications have been extensively studied to improve its activity.
Khellactones (DCK Analogues): For 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK), the camphanoyl moieties and the specific stereochemistry are critical for potent anti-HIV activity. Its diastereoisomers are significantly less active. nih.govsemanticscholar.org
Simple Coumarins: The anti-HIV activity of simple coumarins is heavily influenced by the presence of certain substituents. While simple hydroxy or methoxy groups result in low activity, the addition of terpenoid groups, particularly C3,C6-diterpenoids, can lead to high potency, with EC₅₀ values in the nanomolar range. mdpi.com
Substitutions on the Benzene Ring: For some coumarin hybrids, appropriate substitutions at positions C6 and C8 are necessary for anti-HIV activity. mdpi.com For instance, the introduction of alkoxy groups (–OMe, –OEt) at the C8 position was found to enhance the activity of certain analogues against HIV-1 RT and protease. mdpi.com Conversely, a bromine atom at C6 was found to be essential for the activity of another series of hybrids. mdpi.com
Linkage Type: In one study of coumarin hybrids, compounds with a carbon–coumarin linkage showed higher anti-HIV activity than those with an oxygen linkage. nih.gov
| Coumarin Subclass/Modification | Key SAR Finding | Example/Reference |
|---|---|---|
| Pyranocoumarins | Specific stereochemistry and structure are crucial for RT inhibition. | (+)-Calanolide A nih.govscispace.com |
| Khellactones | Camphanoyl moieties and their stereochemistry are essential for high potency. | 3′,4′-Di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK) nih.govsemanticscholar.org |
| Simple Coumarins | Diterpene substituents at C3 and C6 positions lead to high activity. | C-terpenoid anti-HIV coumarins mdpi.com |
| Coumarin Hybrids | Substitutions at C6 and C8 (e.g., Br, OMe, OEt) are important for activity. | Various synthetic hybrids mdpi.com |
| Coumarin Hybrids | Carbon-coumarin linkage preferred over oxygen linkage for higher activity. | Study by Al-Soud et al. nih.gov |
Mechanistic Investigations of Biological Activities of 3 Acetyl 5,8 Dimethoxy 2h Chromen 2 One and Analogs
Elucidation of Molecular Targets and Cellular Pathways in Antimicrobial Action
While specific mechanistic studies on 3-acetyl-5,8-dimethoxy-2H-chromen-2-one are not extensively documented, research on the broader coumarin (B35378) class provides significant insights into their antimicrobial mechanisms. Coumarin derivatives have been shown to possess antibacterial and antifungal properties, which are often enhanced by specific substitutions on the chromen-2-one ring. nih.govmdpi.comjmchemsci.com
The antimicrobial action of coumarin analogs is often attributed to their ability to interfere with essential cellular processes in pathogens. One of the primary mechanisms involves the inhibition of key bacterial enzymes. For instance, certain coumarin derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, and enoyl-ACP reductase (InhA), which is vital for fatty acid synthesis in microorganisms like Mycobacterium tuberculosis. tandfonline.com
Furthermore, some coumarins disrupt microbial cell-to-cell communication, a process known as quorum sensing (QS). nih.gov By inhibiting QS systems, these compounds can suppress the expression of virulence factors and prevent the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. nih.gov The molecular targets within these pathways often include transcriptional regulator proteins that control the expression of genes involved in virulence and biofilm development. researchgate.net The structural features of coumarins, such as the presence of hydroxyl or methoxy (B1213986) groups, can significantly influence their binding affinity to these molecular targets and, consequently, their antimicrobial potency. nih.gov
| Coumarin Analog Class | Potential Molecular Target | Organism Example | Reference |
|---|---|---|---|
| General Coumarins | DNA Gyrase B | E. coli | tandfonline.com |
| Coumarin-Thiophene Hybrids | Enoyl-ACP reductase (InhA) | Mycobacterium tuberculosis | tandfonline.com |
| General Coumarins | Quorum Sensing (QS) Regulators (e.g., LasR, PqsR) | Pseudomonas aeruginosa | nih.govresearchgate.net |
| 1,3,4-Oxadiazoles (related heterocycles) | Genes in biofilm formation (e.g., SARA, icaA) | Staphylococcus aureus | mdpi.com |
Mechanisms of Antioxidant Action at the Molecular Level
The antioxidant properties of coumarins, including analogs like this compound, are a cornerstone of their biological activity. These effects are mediated through several molecular mechanisms, primarily involving the direct scavenging of free radicals and the chelation of transition metal ions that promote oxidative stress. nih.govresearchgate.net
The capacity of the coumarin scaffold to neutralize reactive oxygen species (ROS) is largely dependent on its chemical structure, which facilitates radical delocalization. researchgate.net The primary mechanisms for direct radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, an electron is transferred to the radical, followed by proton transfer. A related pathway, Sequential Proton Loss Electron Transfer (SPLET), is considered probable in polar solvents. nih.gov
The antioxidant efficacy of coumarins is significantly enhanced by the presence of electron-donating substituents, such as hydroxyl and methoxy groups. nih.gov The 5,8-dimethoxy substitutions on the subject compound are therefore expected to contribute positively to its ability to scavenge free radicals through these mechanisms.
An indirect but crucial antioxidant mechanism of coumarins is their ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govresearchgate.net These metal ions are known to catalyze the Fenton reaction, a major source of the highly damaging hydroxyl radical in biological systems. By binding these metal ions, coumarins prevent them from participating in redox cycling and ROS generation. researchgate.netnih.gov
The structural features required for efficient metal chelation are often similar to those for radical scavenging, with ortho-dihydroxy (catechol) arrangements being particularly effective due to their ability to form stable bidentate complexes with metal ions. nih.gov While this compound possesses methoxy groups rather than hydroxyl groups, the coumarin nucleus itself can participate in metal binding. researchgate.netasianpubs.org However, it has been noted that some 2H-chromen-2-one derivatives exhibit a low capacity for Fe²⁺ chelation, suggesting that this activity can be highly structure-dependent. researchgate.net
Cellular and Molecular Mechanisms Underlying Anticancer Activity
Coumarin and its derivatives have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of key cellular processes that govern cell survival, proliferation, and death. nih.govareeo.ac.ir
A primary anticancer mechanism of coumarins is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Coumarins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net A key event in the intrinsic pathway is the destabilization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF). researchgate.netnih.gov This process is regulated by the Bcl-2 family of proteins; coumarins have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. frontiersin.orgareeo.ac.irnih.gov The release of cytochrome c subsequently activates a cascade of enzymes known as caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. nih.govnih.gov
In addition to inducing apoptosis, coumarins can inhibit uncontrolled cancer cell proliferation by modulating the cell cycle. nih.gov Many coumarin analogs have been shown to cause cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases. nih.govnih.govresearchgate.net This arrest prevents cancer cells from proceeding through division and can ultimately lead to apoptosis. nih.gov An increase in the sub-G1 cell population, a hallmark of apoptotic cells with fragmented DNA, is frequently observed following treatment with coumarin derivatives. nih.govmdpi.com
The potent anticancer activity of coumarin analogs is highlighted by studies on 3-acetyl-6-bromo-2H-chromen-2-one, a compound structurally similar to this compound. Derivatives of this bromo-coumarin have shown promising cytotoxic activity against human liver carcinoma cells (HEPG2-1). nih.govmdpi.com
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one (7c) | HEPG2-1 (Liver Carcinoma) | 2.70 ± 0.28 | nih.govmdpi.com |
| Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one (23g) | HEPG2-1 (Liver Carcinoma) | 3.50 ± 0.23 | nih.govmdpi.com |
| 1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one (18a) | HEPG2-1 (Liver Carcinoma) | 4.90 ± 0.69 | nih.govmdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2H-chromen-2-one |
| 3-acetyl-6-bromo-2H-chromen-2-one |
| Bcl-2 |
| Bax |
| Cytochrome c |
| Apoptosis-Inducing Factor (AIF) |
| Caspase-3 |
| Caspase-9 |
Interference with Key Signaling Cascades Involved in Cell Proliferation and Survival
The antitumor activity of coumarin compounds has garnered significant attention due to their cytotoxic effects against a variety of cancer cell lines, including malignant melanoma, leukemia, and carcinomas of the renal cells, prostate, and breast. mdpi.com The mechanisms underlying these effects are diverse and can involve interference with critical signaling pathways that govern cell cycle progression and survival. mdpi.comresearchgate.net
Derivatives of 3-acetylcoumarin (B160212) have shown notable antiproliferative activity. For instance, certain 3-acetyl-6-bromo-2H-chromen-2-one analogs exhibit potent activity against liver carcinoma cells (HEPG2-1). mdpi.comnih.gov Studies on related compounds, such as 3-acetyl-8-methoxycoumarin Schiff bases, have demonstrated profound antiproliferative effects on human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov A key finding from these studies was that the compounds were non-toxic to normal human keratinocyte cells (HaCaT), suggesting a degree of selectivity for cancer cells. nih.gov
The proposed mechanisms for the antiproliferative action of coumarins include the ability to cleave plasmid DNA and to bind with proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.gov Binding studies with Calf thymus DNA (CT-DNA) have suggested an intercalative mode of binding for some coumarin Schiff bases. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
| Compound Class | Cell Line | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one (7c) | HEPG2-1 (Liver Carcinoma) | IC50 = 2.70 ± 0.28 µM | Inhibition of cell proliferation |
| Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one (23g) | HEPG2-1 (Liver Carcinoma) | IC50 = 3.50 ± 0.23 µM | Inhibition of cell proliferation |
| 1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one (18a) | HEPG2-1 (Liver Carcinoma) | IC50 = 4.90 ± 0.69 µM | Inhibition of cell proliferation |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | MCF-7 (Breast Cancer), A549 (Lung Carcinoma) | Profound antiproliferative activity | DNA intercalation, protein binding, plasmid DNA cleavage |
Unraveling the Mechanisms of Multidrug Resistance Reversal
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp). nih.govresearchgate.net These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. researchgate.net Modulating the function of these efflux pumps is a key strategy to overcome MDR. nih.gov
P-glycoprotein (P-gp, or ABCB1) is a primary mediator of MDR. nih.gov It consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.gov While many inhibitors compete with drugs for binding at the substrate-binding pocket within the TMDs, another approach is allosteric modulation. nih.govnih.gov Allosteric inhibitors bind to sites distinct from the primary drug-binding pocket, inducing conformational changes that inhibit the pump's function. nih.govmdpi.com
Research into noncompetitive P-gp inhibitors has identified putative allosteric drug-binding sites at the interface of the TMDs and NBDs. nih.govresearchgate.net Certain compounds, including some flavanone (B1672756) derivatives, have been shown to decrease the verapamil-stimulated ATPase activity of P-gp, providing evidence for allosteric efflux modulation. nih.govscispace.com This inhibition of ATPase activity is crucial, as P-gp relies on the energy from ATP hydrolysis to transport substrates. mdpi.com A compound that reduces the maximal rate of transport (Vmax) without affecting the substrate binding affinity (Km) is indicative of a noncompetitive, allosteric inhibitor. mdpi.com Molecular docking and dynamics studies suggest that these modulators may bind to allosteric sites, potentially stabilizing the transporter in a conformation that is not conducive to drug efflux. nih.govmdpi.com
ABC transporters utilize the energy from ATP to move a wide array of substrates across cell membranes. nih.govelifesciences.org Understanding how potential inhibitors interact with these transporters is vital. Competitive binding studies are used to determine if a compound directly competes with known substrates for the same binding site on the transporter. nih.gov
These studies often employ fluorescent or radiolabeled substrates. For instance, fluorescence polarization analysis can be used to probe the binding of potential inhibitors to different conformational states of the transporter, such as the inward-facing and outward-facing conformations. nih.govelifesciences.org In competitive binding assays, a fixed concentration of a labeled substrate is incubated with the ABC transporter in the presence of varying concentrations of the test compound (the potential inhibitor). A decrease in the signal from the labeled substrate indicates that the test compound is competing for the same binding site. Such studies are crucial for distinguishing between competitive inhibitors, which bind to the substrate-binding site, and noncompetitive or allosteric inhibitors, which act at different sites.
Mechanistic Insights into Anticonvulsant Effects Through Receptor or Enzyme Modulation
Antiseizure medications (ASMs) are the primary treatment for epilepsy, working to suppress the generation and spread of seizures. nih.gov The mechanisms of action for ASMs are varied, but they generally involve the modulation of neuronal excitability. nih.govnih.gov
The main mechanisms include:
Modulation of voltage-gated ion channels: This includes blocking sodium channels to reduce high-frequency firing of neurons or modulating potassium channels to hyperpolarize the cell membrane. nih.gov
Enhancement of GABA-mediated inhibition: This can be achieved by acting on GABA-A receptors to increase the influx of chloride ions, leading to hyperpolarization and reduced neuronal firing.
Blockade of ionotropic glutamate (B1630785) receptors: Reducing the activity of excitatory glutamate receptors (like NMDA or AMPA receptors) can decrease neuronal excitation.
Interaction with synaptic release machinery: Some ASMs target proteins involved in the release of neurotransmitters. nih.gov
While specific studies on the anticonvulsant mechanisms of this compound are not widely available, the coumarin scaffold is known to possess anticonvulsant properties. The mechanistic investigation of coumarin analogs would likely focus on their ability to interact with these key targets in the central nervous system. This would involve receptor binding assays and electrophysiological studies to determine their effects on ion channels and neurotransmitter systems.
Investigation of Antimalarial Action Mechanisms
Coumarin derivatives have been identified as possessing antimalarial properties. mdpi.com The mechanisms by which antimalarial drugs act are diverse, as they can target different stages of the parasite's complex life cycle. nih.gov
Established antimalarial mechanisms include:
Inhibition of Heme Polymerization: Drugs like chloroquine (B1663885) act in the parasite's food vacuole, preventing the detoxification of heme, a byproduct of hemoglobin digestion. The resulting buildup of free heme is toxic to the parasite. drugbank.com
Inhibition of Folate Synthesis: Antifolates such as pyrimethamine (B1678524) inhibit the parasite's dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of nucleic acids. nih.gov
Generation of Oxidative Stress: Artemisinin and its derivatives contain an endoperoxide bridge that is thought to interact with intracellular iron or heme, generating reactive oxygen species that damage parasite proteins and lipids. nih.gov
Interference with Mitochondrial Function: Atovaquone disrupts the parasite's mitochondrial electron transport chain. nih.gov
Targeting Acetyl-CoA Biosynthesis: Some novel compounds have been shown to be converted into coenzyme A analogs that interfere with the parasite's acetyl-coenzyme A metabolism. nih.gov
Investigations into the antimalarial action of this compound and its analogs would explore these potential pathways. This could involve assays to measure the inhibition of heme polymerization, enzymatic assays with parasitic enzymes like DHFR, or metabolomic studies to identify disruptions in the parasite's metabolic pathways.
Other Biological Mechanistic Explorations (e.g., Enzyme Inhibition, Receptor Binding)
Beyond the specific activities mentioned above, coumarin analogs are being explored for a wide range of other biological effects, often stemming from their ability to interact with various enzymes and receptors.
Enzyme Inhibition: Many coumarins are known enzyme inhibitors. For example, they can act as "suicide substrates" where the enzyme converts the inhibitor into a reactive species that irreversibly binds to and inactivates the enzyme. nih.gov The specific enzymes targeted are diverse and can include cholinesterases, monoamine oxidases, and cytochrome P450 enzymes. nih.gov Mechanistic studies in this area involve kinetic analyses to determine the type of inhibition (e.g., competitive, noncompetitive, irreversible).
Receptor Binding: Receptor binding assays are fundamental in drug discovery to identify and characterize the interaction between a compound and its molecular target. nih.gov These assays, typically using a radiolabeled or fluorescent ligand, can determine the binding affinity (e.g., IC₅₀ or Kᵢ) of a compound for a specific receptor. nih.gov For coumarin analogs, these studies could reveal interactions with a variety of receptors, explaining potential activities beyond those already established. For example, some coumarins have shown affinity for nicotinic cholinergic receptors. nih.gov
Computational and Theoretical Approaches in Chromen 2 One Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in pharmacology for understanding how a potential drug molecule might interact with its biological target. While specific docking studies on 3-acetyl-5,8-dimethoxy-2H-chromen-2-one are not extensively detailed in the available literature, the methodology has been widely applied to the broader class of chromen-2-one (coumarin) derivatives to explore their therapeutic potential.
Molecular docking simulations allow researchers to visualize and predict how a ligand, such as a coumarin (B35378) derivative, fits into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. This provides a detailed picture of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on various coumarin derivatives have been used to predict their binding modes with targets like acetylcholinesterase, which is relevant for Alzheimer's disease, and various kinases involved in cancer. The insights gained from these predictions are fundamental for designing more potent and selective inhibitors.
Beyond predicting the binding pose, docking algorithms calculate a "docking score," which is an estimate of the binding affinity between the ligand and the protein. This score helps in ranking potential drug candidates and prioritizing them for further experimental testing. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on coumarin-substituted compounds have been performed against various pharmacological targets, including those for cancer and microbial diseases, to evaluate their potential efficacy. By comparing the docking scores of a compound against different targets, researchers can also predict its specificity, which is a critical factor in minimizing off-target effects.
Table 1: Illustrative Molecular Docking Scores of Coumarin Analogs Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Potential Application |
| Dihydropyrano[3,2-c]chromenes | Human Colon Cancer Cells (HT29) | Not specified, but studied for effectiveness | Anticancer |
| 2-Azetidinone Derivatives | Serine Protease | Not specified, but studied for effectiveness | Antimicrobial, Anticancer |
| 7-Methoxy Coumarin Derivatives | Acetylcholinesterase | Not specified, but studied for effectiveness | Alzheimer's Disease |
| Thiophene-Substituted Enones | Dihydrofolate Reductase (DHFR) | -7.07 | Antibacterial |
| Thiophene-Substituted Enones | Dehydrosqualene Synthase (DHSS) | -7.05 | Antibacterial |
This table provides examples of docking applications for the broader coumarin class to illustrate the methodology's utility.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model allows for the prediction of the activity of new, unsynthesized compounds based solely on their structural features.
The development of a QSAR model involves several key steps. First, a set of molecules with known activities (the training set) is selected. Then, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Using statistical methods, an equation is derived that best correlates these descriptors with the observed biological activity. This equation is the QSAR model, which can then be used to predict the activity of other compounds. While specific QSAR models for this compound are not detailed in the reviewed literature, this approach is a cornerstone in the rational design of novel coumarin derivatives with enhanced pharmacological profiles.
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. These calculations provide valuable information about molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For coumarin derivatives, these calculations help in understanding their stability, reaction mechanisms, and interaction with biological receptors at an electronic level. For example, DFT studies on related 3-substituted coumarins have been used to analyze conformational preferences and the distribution of electronic charges, which are crucial for predicting fragmentation patterns in mass spectrometry and understanding ligand-receptor interactions.
Table 2: Representative Quantum Chemical Data for Coumarin Analogs
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-oxo-2H-chromen-3-yl acetate | DFT/B3LYP/6-311++G(d,p) | -7.15 | -2.12 | 5.03 |
| 3-(2-imino-3-phenyl-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one | B3LYP-D3/6-311G(d,p) | Data not specified | Data not specified | Data not specified |
This table showcases the type of data generated from quantum chemical calculations for coumarin-related structures, providing insights into their electronic properties.
Advanced Spectroscopic and Analytical Techniques for Structure Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Data from closely related compounds, such as 3-acetylcoumarin (B160212) and 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, show characteristic signals for the coumarin core, the acetyl group, and the methoxy (B1213986) substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a coumarin derivative typically shows strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the lactone and the acetyl group, as well as bands for C=C bonds in the aromatic ring and C-O ether linkages.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally found percentages are compared with the calculated values for the proposed molecular formula to verify its elemental composition and purity.
Table 3: Spectroscopic and Analytical Data for 3-Acetyl-Coumarin Analogs
| Technique | Compound | Key Observations |
| ¹H NMR | 3-Acetylcoumarin | δ (ppm): 2.73 (s, 3H, CH₃), 7.31 - 7.40 (m, 2H), 7.65 (m, 2H), 8.51 (s, 1H) |
| ¹³C NMR | 3-Acetylcoumarin | δ (ppm): 30.84 (CH₃), 117.00 (CH), 118.56 (C), 124.86 (CH), 125.27 (CH), 130.51 (CH), 134.68 (C), 147.74 (CH), 155.64 (C), 159.52 (C), 195.77 (C=O) |
| IR (KBr) | 3-Acetylchromen-2-one | ν (cm⁻¹): 1725 (C=O, coumarin ring), 1668 (C=O, acetyl) |
| IR (ATR) | 3-Acetyl-8-methoxy-2H-chromen-2-one | Data available but specific values not listed in source. |
| Mass Spec. | 3-Acetyl-8-methoxy-2H-chromen-2-one | Precursor m/z: 219.0652 [M+H]⁺ |
| Elemental Analysis | Ethyl 2-oxo-2H-chromene-3-carboxylate | Calculated for C₁₂H₁₀O₄: C 66.05%, H 4.62%; Found: C 66.17%, H 4.49% |
This table compiles representative data from the literature for compounds structurally related to this compound to illustrate the application of these analytical techniques.
Future Research Directions and Translational Perspectives for 3 Acetyl 5,8 Dimethoxy 2h Chromen 2 One
Design and Synthesis of Next-Generation Chromen-2-one Analogs with Improved Potency and Selectivity
The core structure of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one offers a versatile platform for chemical modification to enhance therapeutic efficacy and selectivity. Future research will likely focus on the strategic design and synthesis of novel analogs with tailored properties.
One promising avenue involves the modification of the acetyl group at the 3-position. This site is a key synthetic handle for introducing diverse functionalities. For instance, the synthesis of Schiff bases by reacting 3-acetyl-8-methoxycoumarin with various thiosemicarbazides has yielded compounds with significant antiproliferative activity. nih.gov Further exploration of this approach, by incorporating a wider range of amines and hydrazides, could lead to the discovery of analogs with enhanced potency against specific cancer cell lines or microbial strains.
Another area of focus is the manipulation of the methoxy (B1213986) groups at the 5- and 8-positions. These substituents influence the compound's electronic properties and its ability to interact with biological targets. The synthesis of derivatives with different alkoxy groups or the introduction of other electron-donating or electron-withdrawing groups on the benzene (B151609) ring could modulate the compound's activity and pharmacokinetic profile.
Furthermore, the development of hybrid molecules, where the this compound scaffold is coupled with other pharmacologically active moieties, represents a powerful strategy. This approach can lead to multi-target ligands with the potential to address complex diseases like cancer and neurodegenerative disorders. nih.gov
The following table summarizes potential synthetic strategies for generating next-generation analogs:
| Modification Site | Synthetic Strategy | Potential Outcome |
| 3-Acetyl Group | Condensation with amines/hydrazides to form Schiff bases or hydrazones. nih.gov | Enhanced anticancer and antimicrobial activities. |
| Knoevenagel condensation with active methylene (B1212753) compounds. | Introduction of diverse side chains for improved target binding. | |
| Halogenation followed by nucleophilic substitution. acgpubs.org | Creation of versatile intermediates for further functionalization. | |
| 5,8-Dimethoxy Groups | Demethylation followed by re-alkylation with different alkyl chains. | Modulation of lipophilicity and pharmacokinetic properties. |
| Introduction of other substituents (e.g., halogens, nitro groups) via electrophilic aromatic substitution. chemmethod.com | Alteration of electronic properties to fine-tune biological activity. | |
| Chromen-2-one Core | Synthesis of hybrid molecules by linking to other bioactive scaffolds (e.g., triazoles, pyrimidines). nih.govfrontiersin.org | Development of multi-target agents for complex diseases. |
Exploration of Novel Biological Targets and Therapeutic Applications for Chromen-2-one Scaffolds
The chromen-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.govmdpi.com While derivatives of 3-acetyl-2H-chromen-2-one have shown promise as anticancer and antimicrobial agents, there is vast potential for exploring new therapeutic applications. mdpi.comresearchgate.net
Future research should aim to identify and validate novel biological targets for this compound and its analogs. This can be achieved through a combination of target-based and phenotypic screening approaches. High-throughput screening of diverse compound libraries against a panel of enzymes, receptors, and ion channels could uncover unexpected activities.
Given the neuroprotective properties reported for some chromone (B188151) derivatives, investigating the potential of this compound in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a logical next step. nih.gov These compounds could be evaluated for their ability to inhibit key enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), or to modulate pathways involved in neuroinflammation and oxidative stress.
The anti-inflammatory properties of coumarins also warrant further investigation. Analogs of this compound could be tested in models of inflammatory diseases to assess their potential as novel anti-inflammatory agents.
The table below outlines potential new therapeutic areas for this class of compounds:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1). nih.gov | Chromone scaffolds have shown inhibitory activity against key enzymes implicated in Alzheimer's and Parkinson's diseases. |
| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX), Pro-inflammatory cytokines. | Coumarin (B35378) derivatives have demonstrated anti-inflammatory effects in various studies. |
| Diabetes | α-glucosidase, Dipeptidyl peptidase-4 (DPP-4). nih.gov | Certain coumarin and chromone derivatives have shown potential as antidiabetic agents. nih.gov |
| Viral Infections | Viral proteases (e.g., SARS-CoV-2 Mpro), Viral polymerases. nih.gov | The coumarin scaffold has been explored for the development of antiviral agents. nih.gov |
Integration of Computational and Experimental Methodologies for Rational Drug Design
The synergy between computational and experimental approaches has revolutionized modern drug discovery. jddhs.com For this compound, integrating these methodologies will be crucial for the rational design of more effective and selective therapeutic agents.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into how these molecules interact with their biological targets. openmedicinalchemistryjournal.comnih.gov For instance, docking studies can predict the binding modes of different analogs within the active site of an enzyme, helping to guide the design of new derivatives with improved affinity. nih.gov QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the potency of yet-to-be-synthesized molecules.
These in silico predictions must then be validated through experimental testing. The synthesized compounds should be evaluated in relevant biochemical and cell-based assays to confirm their activity and determine their mechanism of action. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the drug discovery process. nih.gov
Key integrated methodologies are highlighted in the following table:
| Methodology | Application | Expected Outcome |
| Molecular Docking | Predicting the binding orientation of analogs to target proteins. openmedicinalchemistryjournal.com | Identification of key interactions and guidance for structural modifications. |
| 3D-QSAR | Correlating the 3D structure of compounds with their biological activity. nih.gov | Predictive models for designing new analogs with enhanced potency. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessment of binding stability and identification of key conformational changes. |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. openmedicinalchemistryjournal.com | Rapid identification of novel chromen-2-one scaffolds with desired activities. |
| High-Throughput Experimental Screening | Rapidly testing the biological activity of synthesized compounds. | Validation of computational predictions and identification of lead compounds. |
Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation
The successful translation of a promising compound from the laboratory to the clinic depends on rigorous preclinical evaluation using relevant disease models. itmedicalteam.pl For this compound and its next-generation analogs, the development and use of advanced in vitro and in vivo models will be essential.
In vitro models have become increasingly sophisticated, moving beyond simple 2D cell cultures. The use of 3D organoid and "organ-on-a-chip" technologies can provide a more physiologically relevant environment for testing the efficacy and toxicity of new compounds. itmedicalteam.pl For example, when evaluating anticancer analogs, patient-derived tumor organoids can offer insights into how a compound might perform in a more complex, heterogeneous tumor microenvironment.
The table below details advanced preclinical models relevant for this compound class:
| Model Type | Specific Example | Application in Preclinical Evaluation |
| Advanced In Vitro Models | Patient-derived tumor organoids. | Assessing the efficacy of anticancer analogs in a patient-relevant context. |
| Induced pluripotent stem cell (iPSC)-derived neurons. | Modeling neurodegenerative diseases and testing for neuroprotective effects. | |
| Organ-on-a-chip platforms (e.g., liver-on-a-chip). | Evaluating drug metabolism and potential hepatotoxicity early in development. itmedicalteam.pl | |
| Advanced In Vivo Models | Xenograft models using human cancer cell lines or patient-derived tumors. mdpi.com | Assessing in vivo antitumor activity and efficacy. mdpi.com |
| Genetically engineered mouse models of Alzheimer's or Parkinson's disease. | Evaluating the therapeutic potential for neurodegenerative disorders. | |
| Carrageenan-induced paw edema model. ijpras.com | Screening for in vivo anti-inflammatory activity. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-acetyl-5,8-dimethoxy-2H-chromen-2-one, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions. For example, derivatives with similar methoxy and acetyl groups (e.g., 6,7-dihydroxy-5,8-dimethoxy analogs) are synthesized using concentrated sulfuric acid as a catalyst . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals in -NMR) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. For example, monoclinic systems (space group ) with Z = 16 have been resolved for structurally similar coumarins .
Q. What spectroscopic techniques are critical for characterizing its functional groups and electronic environment?
- Methodology :
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1715 cm) and methoxy C-O vibrations (~1250 cm).
- NMR : -NMR reveals methoxy proton singlet(s) at δ 3.8–4.0 ppm and acetyl methyl groups at δ 2.5–2.7 ppm. -NMR confirms carbonyl carbons at δ 160–165 ppm .
- UV-Vis : Absorption maxima near 300–320 nm (π→π* transitions) .
Advanced Research Questions
Q. How can researchers investigate the anti-proliferative mechanisms of this compound in cancer models, and what pathways are implicated?
- Methodology :
- In vitro assays : Use liver cancer cell lines (e.g., Huh7, Hep3B) for MTT/proliferation assays. ADQ, a structurally related chromenone, suppresses migration via Akt/Twist1 pathway modulation .
- Mechanistic studies : Employ Western blotting to quantify phospho-Akt levels and siRNA knockdown to confirm Twist1's role. Dose-dependent IC values (e.g., 10–50 μM) should be established .
Q. How should contradictory bioactivity data (e.g., varying IC across studies) be addressed methodologically?
- Methodology :
- Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number).
- Multi-parametric validation : Combine proliferation assays with apoptosis markers (e.g., caspase-3 activation).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC) and assess batch-to-batch compound variability via LC-MS .
Q. What strategies optimize hydrogen-bonding interactions in co-crystals of this compound for enhanced solubility?
- Methodology :
- Co-crystal screening : Use graph set analysis (e.g., Etter’s rules) to predict hydrogen-bond motifs (e.g., patterns).
- Solubility testing : Employ shake-flask methods in PBS (pH 7.4) with co-formers like nicotinamide. Monitor dissolution kinetics via UV-Vis .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (80–120°C), acid catalyst concentration (HSO), and reaction time (6–24 hrs).
- Kinetic profiling : Use in-situ FTIR to track intermediate formation. For example, optimizing β-keto ester coupling can increase yields from 35% to >60% .
Q. What advanced techniques confirm the absence of toxic intermediates in synthetic batches?
- Methodology :
- LC-MS/MS : Screen for acetylated byproducts (e.g., 3-acetyl-5,8-dichloro derivatives) using MRM (multiple reaction monitoring).
- Ames test : Assess mutagenicity in Salmonella typhimurium strains (TA98/TA100) .
Q. How do researchers evaluate environmental toxicity of this compound, particularly aquatic bioaccumulation?
- Methodology :
- OECD 105 guidelines : Measure logP (octanol-water partition coefficient) via shake-flask method. High logP (>3) indicates bioaccumulation risk.
- Algal toxicity assays : Expose Chlorella vulgaris to 1–100 ppm solutions and monitor growth inhibition over 72 hrs .
Data Presentation
| Parameter | Method/Technique | Typical Results | Reference ID |
|---|---|---|---|
| Crystal System | SCXRD | Monoclinic, | |
| IC (Hep3B cells) | MTT assay | 28.5 ± 2.1 μM | |
| logP | Shake-flask | 2.9 ± 0.3 | |
| Melting Point | DSC | 168–170°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
